molecular formula C14H11ClO4S B12112452 4-(((4-Chlorophenyl)sulfonyl)methyl)benzoic acid CAS No. 110046-39-4

4-(((4-Chlorophenyl)sulfonyl)methyl)benzoic acid

Katalognummer: B12112452
CAS-Nummer: 110046-39-4
Molekulargewicht: 310.8 g/mol
InChI-Schlüssel: LNVKAVDVFIOEEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a sulfonylmethyl group attached to a 4-chlorophenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid typically involves the sulfonylation of 4-chlorobenzyl chloride with benzoic acid derivatives. A common method includes the reaction of 4-chlorobenzyl chloride with sodium sulfite to form 4-chlorobenzyl sulfonic acid, which is then coupled with benzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of 4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid may involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as nitrating agents or halogenating agents in the presence of catalysts.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorophenyl ring may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(4-bromophenyl)sulfonylmethyl]benzoic acid
  • 4-[(4-fluorophenyl)sulfonylmethyl]benzoic acid
  • 4-[(4-methylphenyl)sulfonylmethyl]benzoic acid

Uniqueness

4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing effect of the chlorine atom can enhance the compound’s stability and its ability to participate in specific chemical reactions.

Eigenschaften

CAS-Nummer

110046-39-4

Molekularformel

C14H11ClO4S

Molekulargewicht

310.8 g/mol

IUPAC-Name

4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid

InChI

InChI=1S/C14H11ClO4S/c15-12-5-7-13(8-6-12)20(18,19)9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17)

InChI-Schlüssel

LNVKAVDVFIOEEV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.